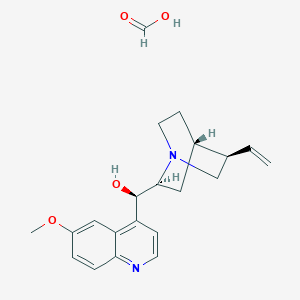

Quinine formate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;formic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.CH2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;2-1-3/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H,(H,2,3)/t13-,14-,19-,20+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUVXQMSYPYURB-DSXUQNDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50156283 | |

| Record name | Quinine formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-90-5 | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, (8α,9R)-, monoformate (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinine formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinine formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinine formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUININE FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F87792011E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of Quinine Formate and Its Precursors

Total Synthesis Approaches for Quinine (B1679958) Alkaloids

The complex molecular architecture of quinine, characterized by five stereogenic centers, has made its total synthesis a formidable challenge and a landmark achievement in organic chemistry. researchgate.net

Stereoselective and Asymmetric Synthesis Strategies

Early attempts at quinine synthesis were marked by a lack of stereocontrol, often resulting in a mixture of diastereomers. A pivotal moment in the field was the first entirely stereoselective total synthesis of (-)-quinine. acs.org This breakthrough and subsequent research have focused on developing highly selective methods to control the stereochemistry at each chiral center.

A notable strategy involves the stereospecific construction of the bicyclic quinuclidine (B89598) core. One approach utilized a catalytic, enantioselective synthesis of quinine and its diastereomer, quinidine. This method relied on a (salen)Al-catalyzed conjugate addition of methyl cyanoacetate to establish a key stereocenter with high enantiomeric excess (92% ee). researchgate.netacs.orgudel.edunih.gov The synthesis also featured a catalyst-controlled stereoselective oxidation to introduce the relative and absolute stereochemistry at the C8 and C9 positions. acs.orgudel.edu

Another innovative approach to the natural and unnatural enantiomers of quinine involved a concise and flexible synthesis starting from 3-aminoquinuclidine. This strategy employed two key stereoselective steps: a selective C(sp³)–H activation and a novel C8–C9 disconnection via an aldol reaction to combine two advanced intermediates. researchgate.net

The development of these stereoselective and asymmetric strategies has not only made the synthesis of quinine more efficient but has also opened avenues for the synthesis of novel analogs with potential therapeutic applications. researchgate.net

Key Stereoselective Transformations in Quinine Synthesis

| Step | Reagents and Conditions | Key Feature | Reference |

| Conjugate Addition | (salen)Al complex (S,S)-11, methyl cyanoacetate | Establishes C4 stereocenter with 92% ee | acs.orgudel.edu |

| Dihydroxylation | AD-mix-β | Catalyst-controlled stereoselective oxidation | acs.org |

| C-H Activation | Pd catalysis with picolinamide directing group | Regio- and diastereocontrolled arylation | researchgate.net |

| Aldol Condensation | LiHMDS, Ti(OiPr)₃Cl | Novel C8-C9 disconnection | researchgate.net |

Organocatalytic Methods in Quinine Synthesis

The rise of organocatalysis has provided powerful tools for the asymmetric synthesis of complex natural products like quinine. These methods offer an alternative to metal-based catalysts and have been successfully applied to the synthesis of the cinchona alkaloids. acs.orgresearchgate.netnih.govnih.govthieme-connect.com

One of the prominent organocatalytic approaches involves the use of cinchona alkaloid derivatives themselves as catalysts, showcasing a fascinating aspect of self-replication in chemical synthesis. These catalysts have been employed in a wide range of transformations, including additions to carbonyls, imines, and olefins, as well as cycloadditions and rearrangements. researchgate.netthieme-connect.com

A pot-economical enantioselective total synthesis of (–)-quinine has been achieved using a diphenylprolinol silyl ether-mediated Michael reaction as a key step. nih.gov This multi-step, one-pot sequence allowed for the construction of a chiral tetrahydropyridine intermediate with excellent enantioselectivity. nih.gov Another practical enantioselective total synthesis of the unnatural (+)-quinine utilized an organocatalytic formal aza [3 + 3] cycloaddition/Strecker-type cyanation reaction to form an optically active tetrasubstituted piperidine derivative with a very low catalyst loading (0.5 mol%). rsc.org

These organocatalytic methods have demonstrated high efficiency and stereoselectivity, providing practical routes to both natural and unnatural enantiomers of quinine and its derivatives, which are valuable as organocatalysts in their own right. nih.govrsc.org

Novel Synthetic Routes to Quinine and its Core Structures

Continuous efforts in synthetic chemistry have led to the development of novel and more efficient routes to the core structures of quinine. A significant departure from classical strategies involves a C-H activation-based approach. This method allows for a concise and flexible synthesis of quinine and its C3-aryl derivatives from 3-aminoquinuclidine. researchgate.net The key steps are a palladium-catalyzed C(sp³)–H arylation with complete regio- and diastereocontrol, followed by a novel C8–C9 disconnection strategy based on an aldol reaction. researchgate.net

Another innovative strategy focuses on the late-stage construction of the quinuclidine framework. One such approach achieved the catalytic, asymmetric syntheses of quinine and quinidine in 16 steps. nih.gov A key feature of this synthesis was the use of a salen(Al)-catalyzed enantioselective Michael addition to set the crucial C4 stereocenter. nih.gov

The exploration of new disconnection points in the quinine molecule has also been a fruitful area of research. For instance, a synthesis of the unnatural enantiomer of quinine employed a novel coupling between a quinuclidine precursor and a dihydroquinoline unit on a gram scale. rsc.org These novel synthetic routes not only showcase the ingenuity of modern organic synthesis but also provide access to a wider range of quinine analogs for further investigation. researchgate.netrsc.org

Preparation Methods for Quinine Formate (B1220265)

Quinine formate is a salt of the natural alkaloid quinine, formed by the reaction with formic acid. nih.govfda.govnih.gov The preparation of this salt involves standard acid-base chemistry, but optimization of the process is crucial for obtaining a pure and stable product.

Salt Formation Chemistry and Optimization

The formation of this compound involves the protonation of one or both of the basic nitrogen atoms in the quinine molecule by formic acid. The quinuclidine nitrogen is the more basic of the two and is the primary site of protonation. The reaction is typically carried out by dissolving quinine free base in a suitable solvent and adding a stoichiometric amount of formic acid.

While specific, detailed laboratory procedures for the synthesis of this compound are not extensively published in peer-reviewed literature, the general principles of salt formation for alkaloids are well-established. Optimization of this process would involve several key parameters:

Solvent Selection: The choice of solvent is critical for both the reaction and the subsequent crystallization. Solvents in which quinine is soluble but the formate salt has limited solubility are ideal for facilitating precipitation of the product. Ethanol and methanol are common solvents for quinine. caymanchem.comresearchgate.net

Stoichiometry: The molar ratio of quinine to formic acid will determine the nature of the salt formed. A 1:1 molar ratio is expected to produce the monoformate salt. fda.govnih.gov

Temperature: The temperature at which the reaction and crystallization are carried out can affect the crystal form and purity of the product. Slow cooling is often employed to obtain well-defined crystals. scirp.org

Purification: Recrystallization from a suitable solvent is a common method for purifying the resulting salt and removing any unreacted starting materials or byproducts. nih.gov

A patent for the preparation of quinine hydrochloride provides a generalizable two-step process that could be adapted for this compound. First, quinine sulfate is converted to quinine free base. The free base is then dispersed in a suitable solvent, and the corresponding acid (in this case, formic acid) is added to form the salt, which is then crystallized. google.com

Solubilization Strategies in this compound Preparation

Quinine and many of its salts, including the formate, have limited aqueous solubility. ijnrd.org Enhancing the solubility is often a key consideration in the formulation of pharmaceutical products. Several strategies can be employed to improve the solubility of poorly soluble compounds like this compound.

One common approach is the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly water-soluble molecules, thereby increasing their apparent solubility. Studies on quinine sulfate have shown that complexation with β-cyclodextrin and its derivatives can significantly enhance its solubility. ijnrd.org This technique could potentially be applied to this compound as well.

Other formulation strategies for improving the solubility of poorly soluble drugs include:

Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid state. This can be achieved by methods such as fusion (melting), solvent evaporation, and spray drying. researchgate.netresearchgate.net

Particle Size Reduction: Decreasing the particle size of the drug, for instance through micronization, increases the surface area available for dissolution. wuxiapptec.com

Use of Co-solvents and Surfactants: The addition of co-solvents or surfactants can modify the properties of the solvent and enhance the solubility of the drug. researchgate.net

Lipid-Based Formulations: For lipophilic drugs, formulation in lipid-based delivery systems can improve solubility and absorption. wuxiapptec.com

The selection of an appropriate solubilization strategy would depend on the specific physicochemical properties of this compound and the desired formulation characteristics.

Solubility of Quinine in Various Solvents

| Solvent | Solubility |

| Ethanol | Soluble |

| DMSO | Soluble |

| Dimethyl formamide | Soluble |

| Water | Slightly soluble |

This table is based on data for quinine free base and provides an indication of suitable solvent systems for the preparation and solubilization of its salts. caymanchem.comresearchgate.net

Derivatization and Analog Synthesis for Quinine Research

The modification of the quinine molecule has been a significant area of research aimed at exploring and enhancing its chemical and biological properties. nih.gov Derivatization strategies often target the key functional groups within the quinine structure, including the C-9 hydroxyl group, the vinyl group, and the quinoline (B57606) and quinuclidine nitrogens. researchgate.net These modifications allow for the synthesis of a diverse range of analogs, enabling detailed structure-activity relationship studies.

Chemical Modification of Quinine on C-9 Hydroxyl Group via Esterification

The secondary alcohol at the C-9 position of quinine is a common target for chemical modification due to its reactivity. researchgate.net Esterification of this hydroxyl group is a straightforward and efficient method for producing a wide array of quinine derivatives. ub.ac.id This reaction typically involves treating quinine with various alkyl or aryl carbonyl chlorides to yield the corresponding ester derivatives. ub.ac.id

One approach involves catalyst-free methods for the protection of the hydroxyl group via esterification. researchgate.netscientific.net For instance, reactions using acetyl and benzoyl groups as protecting agents have been developed that proceed without a catalyst, affording reasonable yields of 83% for the acetyl ester and 73% for the benzoyl ester. researchgate.netscientific.net This catalyst-free approach highlights the inherent reactivity of the substrate. researchgate.netscientific.net The resulting ester forms of quinine can then be used for further functionalization. researchgate.netscientific.net The structures of these synthesized derivatives are typically characterized using methods such as IR, UV, NMR spectroscopy, and mass spectrometry. ub.ac.id

Numerous studies have focused on synthesizing series of quinine derivatives through the esterification of the C-9 hydroxyl group, leading to the development of compounds with novel properties. nih.govub.ac.id For example, an efficient method was developed for producing quinine derivatives by acylation with various reagents, including 4,5-dichloroisothiazole-3-, 5-arylisoxazole-3-, adamantane-, and pyridine-3- and pyridine-4-carbonyl chlorides. nih.gov

Synthesis of Fatty Acid Derivatives of Quinine

A specific application of C-9 hydroxyl group esterification is the synthesis of fatty acid derivatives of quinine. tandfonline.comtandfonline.com These derivatives have been prepared using both saturated and unsaturated fatty acids, including polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA). tandfonline.com The synthesis is often achieved by esterifying the hydroxyl group with a fatty acid that has been activated by a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide, in the presence of a catalyst like N,N-dimethylaminopyridine (DMAP). tandfonline.comaip.org

The general procedure involves stirring a mixture of quinine, a carboxylic acid (e.g., butyric acid, isobutyric acid, isovaleric acid), and DCC in a solvent like dichloromethane. aip.org After an initial period, DMAP is added to facilitate the reaction, which is then stirred for several hours. aip.org The reaction progress is monitored, and upon completion, the by-product, dicyclohexylurea (DCU), is removed by filtration. aip.org These synthetic efforts have produced a range of quinine fatty acid esters which have been characterized and evaluated for their biological activities. aip.orgaip.org

Research has shown that these fatty acid derivatives exhibit significantly higher cytotoxicity against certain cancer cell lines compared to the parent quinine molecule. tandfonline.comaip.org The table below presents the cytotoxic activities of three synthesized quinine fatty acid ester derivatives against MCF-7 and T47D breast cancer cell lines. aip.orgaip.org

| Compound | Fatty Acid Moiety | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. T47D |

|---|---|---|---|

| Quinine (Parent) | - | - | - |

| Derivative 1 | Butyric Acid | - | - |

| Derivative 2 | Isobutyric Acid | - | - |

| Derivative 3 | Isovaleric Acid | - | 3.674 x 10⁻² |

Data sourced from studies on synthesized quinine fatty acid ester derivatives. aip.orgaip.org Compound 3 (quinine isovalerate) was found to be the most cytotoxic among the tested compounds. aip.orgaip.org

Exploration of Novel Quinine Analogs via Advanced Coupling Chemistries (e.g., Heck chemistry)

Advanced coupling reactions, such as the Mizoroki-Heck reaction, provide a powerful tool for modifying the vinyl group of quinine to create novel analogs. uncw.eduorganic-chemistry.org The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org Quinine is a suitable substrate for this reaction because it contains a mono-substituted olefin and possesses other functional groups that are generally tolerated by the Heck reaction conditions. uncw.edu

The primary goal of applying the Heck reaction to quinine is to synthesize derivatives with modified substituents on the vinyl group, which could lead to improved pharmacological properties. uncw.edu Research has focused on optimizing the reaction conditions—including the choice of palladium catalyst, base, and solvent—to achieve an efficient one-step synthesis of quinine derivatives. uncw.edu A study focused on the reaction between quinine and bromobenzene as a model system to determine the optimal catalytic conditions. uncw.edu

The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the final product and regenerates the palladium catalyst. uncw.edu The optimization of this process for quinine is crucial for achieving high yields and selectivity. uncw.edu

| Parameter | Condition Tested | Purpose |

|---|---|---|

| Catalyst | Various Palladium Catalysts | To find the most efficient catalyst for the coupling reaction. |

| Base | Different Organic/Inorganic Bases | To facilitate the regeneration of the active catalyst. |

| Solvent | Multiple Solvents | To optimize solubility and reaction kinetics. |

| Aryl Halide | Bromobenzene (model) | To serve as the aryl source for addition to the vinyl group. |

Table summarizing the variables optimized for the Heck reaction involving quinine. uncw.edu

Mechanistic Studies of Quinine Reactions with Reagents (e.g., O-phenyl chlorothionoformate)

Understanding the reaction mechanisms of quinine and its related structures is fundamental to predicting reactivity and designing new synthetic pathways. Kinetic studies have been performed on the reactions of quinuclidines, the class of compounds containing the core structure of quinine's non-aromatic part, with reagents such as O-phenyl chlorothionoformate and its substituted analogs. researchgate.net

These studies, conducted in aqueous solution, reveal that the reactions are stepwise. researchgate.net The proposed mechanism involves a rate-determining step which is the formation of a zwitterionic tetrahedral intermediate (T±). researchgate.net The reaction rates are analyzed by monitoring the release of the corresponding phenoxide anion/phenol. researchgate.net

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the molecular vibrations of this compound. These methods are exceptionally sensitive to the functional groups present and the nature of the ionic interaction between the protonated quinine cation and the formate anion.

FTIR spectroscopy is a fundamental tool for identifying the functional groups within this compound. The spectrum is a composite of the vibrations from the quinine cation and the formate anion. The protonation of the quinuclidine nitrogen results in the appearance of a broad absorption band corresponding to the N⁺-H stretching vibration, typically observed in the 2200-3000 cm⁻¹ region.

The formate anion introduces two prominent and characteristic bands: a strong asymmetric stretching vibration (νₐₛ(COO⁻)) and a symmetric stretching vibration (νₛ(COO⁻)). The asymmetric stretch typically appears around 1580-1610 cm⁻¹, while the symmetric stretch is found near 1350-1360 cm⁻¹ researchgate.net. The exact positions of these bands can be influenced by the crystalline environment. Additionally, a C-H stretching vibration from the formate ion is expected around 2830 cm⁻¹ researchgate.net.

Other key vibrational bands from the quinine structure include O-H stretching of the secondary alcohol, aromatic C-H and C=C stretching from the quinoline ring, and aliphatic C-H stretching from the quinuclidine moiety scirp.orgresearchgate.net.

Table 1: Characteristic FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Assignment | Origin |

|---|---|---|

| ~3200-3400 | O-H stretch | Quinine (hydroxyl group) |

| ~2800-3000 | C-H stretch (aliphatic & aromatic) | Quinine |

| ~2830 | C-H stretch | Formate anion |

| ~2200-3000 | N⁺-H stretch (broad) | Quinine (protonated quinuclidine) |

| ~1580-1610 | Asymmetric COO⁻ stretch (νₐₛ) | Formate anion |

| ~1620 | C=C stretch (aromatic) | Quinine (quinoline ring) |

| ~1510 | C=C stretch (aromatic) | Quinine (quinoline ring) |

| ~1350-1360 | Symmetric COO⁻ stretch (νₛ) | Formate anion |

| ~1235 | C-O stretch (aryl ether) | Quinine (methoxy group) |

Raman spectroscopy provides complementary information to FTIR, particularly for the vibrations of the aromatic quinoline ring system. The symmetric stretching mode of the quinoline ring gives rise to a particularly strong Raman band, which is highly sensitive to the local chemical environment and pH utmb.edunih.gov. In the case of this compound, where the quinoline nitrogen can also be protonated depending on the conditions, this band would serve as a sensitive probe of the molecular state.

Studies on protonated quinine show a characteristic band around 1390 cm⁻¹ nih.gov. This intense vibration is a key marker for the protonated state of the quinoline ring system nih.gov. Other notable Raman bands for the quinine moiety include those corresponding to the vinyl group and various deformations of the quinuclidine and quinoline rings. The formate anion's vibrations are typically weak in Raman spectra and may be difficult to observe.

Table 2: Key Raman Shifts for the Quinine Cation in this compound

| Raman Shift (cm⁻¹) | Assignment | Significance |

|---|---|---|

| ~1390 | Quinoline ring symmetric stretch | Indicates protonated state of the quinoline ring; sensitive to π-stacking interactions nih.gov. |

| ~1362 | Quinoline ring stretch | Sensitive to hydrous environment nih.gov. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while advanced techniques can reveal through-bond and through-space correlations, confirming the structure and providing conformational details.

The formation of the formate salt involves the protonation of the quinuclidine nitrogen. This protonation causes a significant downfield shift for the protons and carbons on the quinuclidine ring, particularly those alpha to the nitrogen atom, due to the inductive effect of the positive charge.

The ¹H NMR spectrum of this compound would show distinct signals for the quinine cation and the formate anion. The formate proton typically appears as a sharp singlet far downfield, often above 8.0 ppm chemicalbook.com. The aromatic protons of the quinoline ring and the vinyl group protons of the quinine moiety would also be clearly resolved.

In the ¹³C NMR spectrum, all 20 carbon atoms of the quinine cation would be observable, along with a single resonance for the formate carbon, which is expected around 170 ppm spectrabase.com. The chemical shifts of the quinuclidine carbons would be deshielded compared to free-base quinine.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in a Protic Solvent (e.g., D₂O)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Formate (HCOO⁻) | ~8.1-8.5 | ~170 |

| Quinoline Ring | 7.0 - 8.8 | 100 - 160 |

| Quinuclidine Ring | 1.5 - 4.0 | 20 - 70 |

| Methoxy (B1213986) (-OCH₃) | ~3.9 | ~57 |

| Vinyl (-CH=CH₂) | 5.0 - 6.0 | 115 - 140 |

| C9-OH | Variable | 70 - 72 |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and pH.

To unambiguously assign all proton and carbon signals and to understand the three-dimensional structure of this compound in solution, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings, allowing for the identification of protons on adjacent carbons. It is instrumental in tracing the connectivity within the quinuclidine and vinyl fragments tlwb.com.cn.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This is a crucial experiment for assigning the ¹³C signals based on the more easily assigned ¹H spectrum tlwb.com.cnmagritek.com.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is vital for assigning quaternary carbons and piecing together the different fragments of the molecule tlwb.com.cn.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, irrespective of their bonding. A ROESY experiment would be particularly useful for determining the relative orientation of the formate anion with respect to the quinine cation by observing cross-peaks between the formate proton and protons on the quinine structure. These techniques are also essential for determining the preferred conformation (e.g., open or closed) of the quinine backbone in solution magritek.comcolumbia.edu.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is governed by the π→π* electronic transitions within the quinoline chromophore. In an acidic environment, such as that created by formic acid, the quinine molecule is protonated. This protonated form exhibits two main absorption maxima colby.edunih.gov.

The spectrum typically shows a strong absorption peak at approximately 345-350 nm and another, often more intense, peak around 250 nm nih.govlibretexts.org. The exact position and molar absorptivity of these peaks can be slightly influenced by the solvent. This technique is highly sensitive and is often used for the quantitative analysis of quinine in various matrices.

Table 4: Typical UV-Vis Absorption Maxima for this compound

| Wavelength (λₘₐₓ) | Solvent Condition | Corresponding Transition |

|---|---|---|

| ~250 nm | Acidic / Neutral | π→π* (S₀ → S₂) |

Absorption Spectra and Electronic Transitions

The electronic absorption spectrum of quinine and its salts, such as this compound, is characterized by distinct bands in the ultraviolet (UV) region. These absorptions are primarily attributed to π→π* and n→π* electronic transitions within the quinoline chromophore of the molecule. colby.eduacs.org In acidic solutions, where the quinoline nitrogen is protonated, quinine typically exhibits two main excitation peaks. colby.edu

The primary absorption bands are observed around 250 nm and 350 nm. libretexts.org The transition at approximately 350 nm corresponds to the lowest energy singlet excited state (S1), while the band near 250 nm represents a transition to the second excited singlet state (S2). bloomu.eduresearchgate.net More detailed analysis reveals that the absorption band around 335-352 nm can be assigned to the La transition, and a shoulder or a distinct peak at a shorter wavelength (around 317-325 nm) corresponds to the Lb transition, both having π → π* characteristics. acs.org The molar absorptivity for π→π* transitions is significantly higher (100 to 1000 times) than for n→π* transitions. colby.edu

The nature of the solvent can influence the absorption spectrum. For instance, protonated species of quinine salts show a red shift in their absorption spectra compared to the neutral form, which is attributed to perturbations of the π–π* and n−π* states. nih.gov

| Absorption Maximum (λmax) | Electronic Transition | Molar Absorptivity (ε) | Notes |

| ~250 nm | π→π* (S0 → S2) | High | Transition to the second excited singlet state. bloomu.edu |

| ~350 nm | π→π* (S0 → S1) | Moderate | Transition to the first excited singlet state. libretexts.orgbloomu.edu |

| ~317-325 nm | Lb (π→π) | Lower than La | Often appears as a hump or shoulder on the main absorption band. acs.org |

| ~335-352 nm | La (π→π) | Higher than Lb | The primary long-wavelength absorption band. acs.org |

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a straightforward and widely used technique for the quantitative analysis of quinine in various matrices. researchgate.net The method relies on the direct relationship between the absorbance of a solution and the concentration of the analyte, as described by the Beer-Lambert Law. For quinine sulfate, analysis is often performed by measuring absorbance at approximately 348 nm in a 0.1 N HCl solution. scirp.org

More complex spectrophotometric methods have been developed to enhance selectivity and overcome matrix interference. One such method is extractive spectrophotometry, which involves the formation of a colored ion-pair complex. thepharmajournal.com In one study, quinine was reacted with bromocresol green in a phthalate buffer (pH 5) to form an ion-pair. This complex was then extracted into chloroform and subsequently re-extracted into 0.1M sodium hydroxide for measurement at 620 nm. thepharmajournal.com This method demonstrated good linearity over a concentration range of 1-50 x 10⁻⁴ M, with a correlation coefficient (R²) greater than 0.99. thepharmajournal.com

Derivative spectrophotometry has also been employed for quinine determination in soft drinks, offering improved resolution of overlapping spectra. cabidigitallibrary.org These spectrophotometric methods are valued for their simplicity and cost-effectiveness, making them suitable for routine quality control. researchgate.netthepharmajournal.com

| Method | Wavelength (nm) | Reagents | Linearity Range | Application |

| Direct UV Spectrophotometry | 348 | 0.1 N Hydrochloric Acid | - | Pharmaceutical powders. scirp.org |

| Direct UV Spectrophotometry | 320 | 0.5 M Sulfuric Acid | 1-100 mg/L | Soft drinks. cabidigitallibrary.org |

| Extractive Ion-Pair Spectrophotometry | 620 | Bromocresol green, Chloroform, Sodium hydroxide | 1-50 x 10⁻⁴ M | Bulk drug and pharmaceutical formulations. thepharmajournal.com |

| 3rd Derivative Spectrophotometry | 578 | Alizarin brilliant violet | - | Soft drinks. cabidigitallibrary.org |

Fluorescence Spectroscopy and Photophysical Properties

Excited-State Dynamics and Emission Spectra of Quinine and its Salts

Quinine and its salts are well-known for their strong fluorescence in dilute acidic solutions, with a quantum yield (Φf) of approximately 0.55. libretexts.org Upon excitation at either ~250 nm or ~350 nm, the molecule emits a characteristic broad fluorescence band with a maximum around 450 nm. colby.edulibretexts.orgnih.gov The emission spectrum is generally a mirror image of the long-wavelength absorption band. colby.edu

The excited-state dynamics of quinine are complex and influenced by the solvent environment. In polar solvents, a time-dependent red shift of the emission spectrum, known as the edge excitation red shift (EERS), is observed. nih.govresearchgate.net This phenomenon is related to solvent relaxation around the excited-state dipole of the quinine molecule. nih.govresearchgate.net The fluorescence decay of the quinine dication is often bi-exponential, indicating the presence of more than one deactivation pathway or distinct species in the excited state. researchgate.net Studies have shown that the major relaxation processes for protonated quinine molecules involve solvent relaxation and charge transfer. researchgate.net

| Property | Value | Conditions |

| Excitation Maxima | ~250 nm, ~350 nm | Dilute acid solution (e.g., 0.05 M H₂SO₄). colby.edulibretexts.org |

| Emission Maximum | ~450 nm | Dilute acid solution. colby.edulibretexts.org |

| Fluorescence Quantum Yield (Φf) | ~0.55 | Dilute H₂SO₄. libretexts.org |

| Fluorescence Lifetime (τf) | Nanosecond timescale, dependent on emission wavelength and solvent. researchgate.net | Polar solvents. researchgate.net |

Fluorescence Enhancement Studies

The fluorescence intensity of quinine and its salts can be significantly enhanced by their proximity to metallic nanostructures. This phenomenon, known as metal-enhanced fluorescence (MEF), arises from the interaction of the fluorophore with surface plasmons of the metal.

One study investigated the photophysical properties of quinine sulfate (QS) and its di-cation (QSD) doped in polyvinyl alcohol (PVA) films coated with silver nanostructure island films (SNIFs). acs.orgnih.gov The results demonstrated a remarkable enhancement in fluorescence. For SNIF-coated QS-doped PVA films, the fluorescence intensity was enhanced by approximately 4000-fold. nih.gov The absorption was also enhanced, but to a lesser extent (around 3.8-fold). acs.orgnih.gov In contrast, the enhancement for the di-cation (QSD) was more modest, with a sevenfold increase in fluorescence and a twofold increase in absorption. nih.gov This enhancement is attributed to the formation of a field-governed radiating plasmon system, which affects the photophysics of the molecule through plasmonic coupling. nih.gov

Development of Portable Fluorimetric Systems for Quinine Detection

Recent advancements in technology have led to the development of low-cost, portable fluorimetric systems for the in-situ detection of quinine. maxapress.commaxapress.com These systems often utilize 3D printing to create a compact and robust device housing the necessary optical components. maxapress.comresearchgate.net

A typical portable system uses a light-emitting diode (LED) as the excitation source and a digital detector, such as a digital microscope or a smartphone camera, to capture the fluorescence emission. maxapress.commaxapress.comelsevierpure.com The digital images are then processed using software to quantify the intensity of the fluorescence, which correlates to the quinine concentration. maxapress.comresearchgate.net For instance, one system used an LED with an emission wavelength of approximately 346 nm for excitation and a digital microscope for detection. researchgate.net

These portable devices have been successfully applied to the determination of quinine in samples like water and beverages. maxapress.commaxapress.com Validation studies comparing the results from these portable systems with conventional spectrofluorometers have shown satisfactory precision and accuracy. maxapress.comelsevierpure.com

| System Component | Description | Example/Specification |

| Platform | 3D-printed housing | Made from materials like polylactic acid (PLA). maxapress.com |

| Excitation Source | Light-Emitting Diode (LED) | Wavelength ~346 nm. researchgate.net |

| Detector | Digital Microscope, Smartphone Camera | Connected via USB to a notebook. maxapress.commaxapress.com |

| Data Processing | Image analysis software (e.g., Chemostat) | Processes JPEG images to analyze RGB intensity values. maxapress.com |

| Detection Limit (LOD) | 0.99 mg·L⁻¹ | For quinine in water and beverage samples. maxapress.commaxapress.com |

| Quantification Limit (LOQ) | 1.46 mg·L⁻¹ | For quinine in water and beverage samples. maxapress.commaxapress.com |

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular mass and elucidating the structure of compounds like this compound. The molecular formula of this compound is C₂₁H₂₆N₂O₄, with a corresponding molecular weight of approximately 370.4 g/mol . nih.gov

To analyze complex mixtures, MS is often combined with separation techniques in what are known as hyphenated techniques. asdlib.orgnih.gov These methods couple the separation power of chromatography or electrophoresis with the detection specificity and structural information provided by mass spectrometry. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly suitable technique for the analysis of this compound. In an LC-MS system, the sample is first injected into a liquid chromatograph, where this compound is separated from other components in the matrix. The eluent from the LC column is then introduced into the mass spectrometer's ion source (e.g., electrospray ionization, ESI), where the molecules are ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), allowing for highly selective detection and quantification. ajpaonline.com The use of tandem mass spectrometry (LC-MS-MS) can provide even greater specificity and structural information through the analysis of fragment ions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but would typically require derivatization of the polar quinine molecule to increase its volatility for gas-phase separation. nih.gov

Hyphenated techniques offer significant advantages, including high sensitivity, high selectivity, and the ability to provide definitive structural identification, making them invaluable for the analysis of specific compounds in complex samples. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.